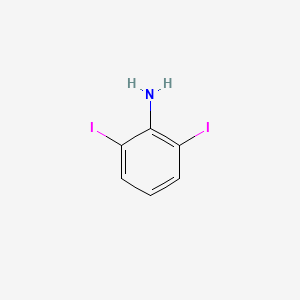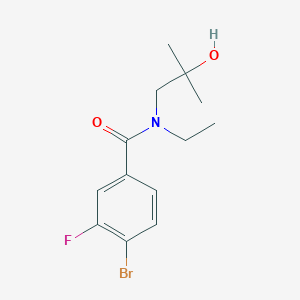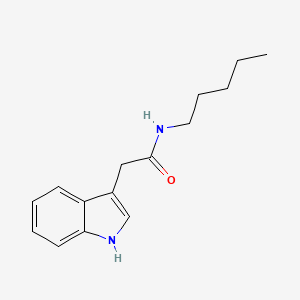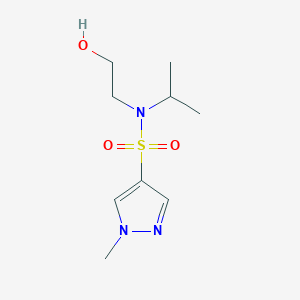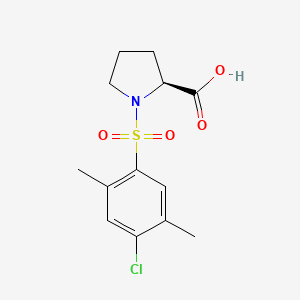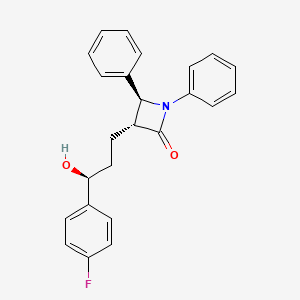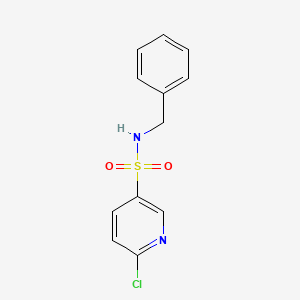
N-benzyl-6-chloropyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-6-chloropyridine-3-sulfonamide is an organic compound with the molecular formula C12H11ClN2O2S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzyl group and a chloropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-chloropyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with benzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-6-chloropyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Products include amine derivatives if the starting material contains a nitro group.
Applications De Recherche Scientifique
N-benzyl-6-chloropyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its sulfonamide group, it is explored for potential therapeutic applications, particularly as an antibacterial agent. Sulfonamides are known to inhibit bacterial enzymes, making them useful in treating infections.
Industry: It is used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various industrial applications, including the production of dyes and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-benzyl-6-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the sulfonamide group inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. Additionally, the benzyl and chloropyridine groups may enhance the compound’s binding affinity to the target enzyme, increasing its potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dibenzyl-6-chloropyridine-3-sulfonamide: This compound has two benzyl groups attached to the sulfonamide nitrogen, making it structurally similar but with different chemical properties.
6-chloropyridine-3-sulfonamide: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological assays.
N-benzyl-4-chloropyridine-3-sulfonamide: Similar structure but with the chlorine atom in a different position on the pyridine ring.
Uniqueness
N-benzyl-6-chloropyridine-3-sulfonamide is unique due to the specific positioning of the benzyl and chlorine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the benzyl group enhances its hydrophobicity, potentially improving its ability to penetrate biological membranes and interact with target enzymes.
Propriétés
Formule moléculaire |
C12H11ClN2O2S |
|---|---|
Poids moléculaire |
282.75 g/mol |
Nom IUPAC |
N-benzyl-6-chloropyridine-3-sulfonamide |
InChI |
InChI=1S/C12H11ClN2O2S/c13-12-7-6-11(9-14-12)18(16,17)15-8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 |
Clé InChI |
XIRJGLVHDDVNKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


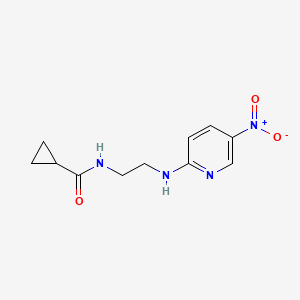
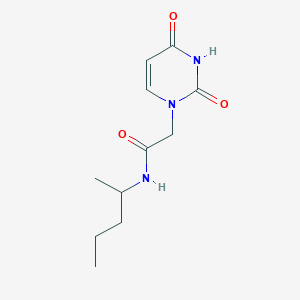
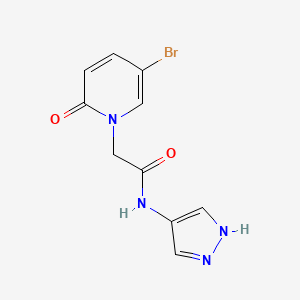
![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)

![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)

